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Compound of Interest

2,2-Difluoro-1-(4-
Compound Name:

fluorophenyl)ethanone
CAS No.: 50562-06-6

Cat. No.: B3037620

Get Quote

Executive Summary

2,2-Difluoro-4'-fluoroacetophenone (CAS: 50562-06-6) is an aromatic ketone characterized by
a gem-difluoro substitution at the

-position and a para-fluorine on the phenyl ring. It serves as a high-value intermediate in the
synthesis of bioactive compounds, particularly for introducing the metabolically stable
difluoromethyl (

) motif or for constructing heterocycles via condensation reactions. This guide details its
structural properties, validated synthesis pathways, and applications in drug discovery.[1][2]

Part 1: Structural Identity & Nomenclature
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Attribute

Detail

IUPAC Name

2,2-Difluoro-1-(4-fluorophenyl)ethan-1-one

Common Synonyms

-Difluoro-4'-fluoroacetophenone; 2,2-Difluoro-4-

fluoroacetophenone
CAS Number 50562-06-6
Molecular Formula
Molecular Weight 174.12 g/mol
SMILES FC1=CC=C(C(=0O)C(F)F)C=C1
InChl Key ROMXIJKGAUMYOY-UHFFFAOYSA-N

Structural Analysis

The molecule features two distinct fluorinated regions:

o Aryl Fluorine (C4"): Deactivates the ring toward electrophilic attack but enables nucleophilic

aromatic substitution (

) under specific conditions.

e -Difluoro Carbonyl: The two

-fluorine atoms exert a strong inductive electron-withdrawing effect, significantly increasing
the electrophilicity of the carbonyl carbon compared to non-fluorinated acetophenones. This
makes the ketone highly reactive toward nucleophiles (e.g., Grignard reagents, amines).

Part 2: Physicochemical Profile
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Property Value / Description

Colorless to pale yellow liquid or low-melting

Appearance .
solid
Boiling Point ~190-200 °C (Predicted at 760 mmHg)
Density ~1.3-1.4 g/cm?3
B Soluble in organic solvents (DCM, THF, EtOAc);
Solubility . o
limited solubility in water
o Prone to hydrate formation in aqueous media
Reactivity

due to electron-deficient carbonyl

Part 3: Synthetic Pathways

Two primary methodologies are employed for the synthesis of 2,2-Difluoro-4'-
fluoroacetophenone: Friedel-Crafts Acylation (Industrial) and Grignard Addition (Laboratory
Scale).

Method A: Friedel-Crafts Acylation (Preferred Route)

This method involves the direct acylation of fluorobenzene with difluoroacetyl chloride. It is
favored for its atom economy and scalability.

o Reagents: Fluorobenzene, Difluoroacetyl chloride, Aluminum Chloride (

).

e Mechanism: Electrophilic Aromatic Substitution (

Protocol:

e Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and
dropping funnel. Maintain an inert atmosphere (
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o Catalyst Preparation: Suspend anhydrous

(1.2 equiv) in dry dichloromethane (DCM) or use neat fluorobenzene as solvent.

o Addition: Cool to 0°C. Add difluoroacetyl chloride (1.0 equiv) dropwise.

o Reaction: Add fluorobenzene (1.0-1.2 equiv) slowly. The reaction is exothermic.

o Heating: Allow to warm to room temperature (RT) and reflux at 40-50°C for 2—4 hours.
e Quench: Pour the mixture over crushed ice/HCI to hydrolyze the aluminum complex.

o Workup: Extract with DCM, wash with brine, dry over

, and concentrate. Purify via vacuum distillation.

Method B: Grignard Reaction

Useful when difluoroacetyl chloride is unavailable, utilizing ethyl difluoroacetate.
e Reagents: 4-Fluorophenylmagnesium bromide, Ethyl difluoroacetate.
o Conditions: Cryogenic (
), THF solvent.
Protocol:

» Reagent Formation: Prepare 4-fluorophenylmagnesium bromide (1.0 M in THF) from 1-
bromo-4-fluorobenzene and Mg turnings.

» Addition: Cool a solution of ethyl difluoroacetate (1.0 equiv) in dry THF to

e Coupling: Add the Grignard reagent dropwise over 1 hour. Note: Inverse addition is crucial to
prevent double addition (formation of the tertiary alcohol).

¢ Quench: Quench with saturated
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at low temperature.

Synthesis Workflow Diagram

Methodology Key
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Figure 1: Parallel synthetic pathways for 2,2-Difluoro-4'-fluoroacetophenone highlighting the
Friedel-Crafts and Grignard routes.

Part 4: Reactivity & Applications

The unique electronic signature of 2,2-Difluoro-4'-fluoroacetophenone drives its utility in drug
design.

1. Bioisosteric Replacement
The

group acts as a lipophilic bioisostere for oxygen (ether) or a carbonyl group. In the context of
this ketone, reduction yields the
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-difluoroalcohol, a transition-state mimic for hydrolytic enzymes.

2. Heterocycle Synthesis

The electron-deficient carbonyl is an excellent electrophile for condensation reactions.

¢ Thiazole Formation: Reaction with thioamides (Hantzsch synthesis).

e |Imidazole Formation: Reaction with amidines.

3. Enzymatic Inhibition

Derivatives of this ketone are often explored as inhibitors of:

¢ Histone Deacetylases (HDACSs): The electrophilic ketone can form a reversible hemiketal

with the active site zinc-bound water or serine residues.

e Serine Proteases: Forming transition-state analog complexes.

Reactivity Logic Diagram
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Figure 2: Divergent reactivity profile showing conversion to alcohols, heterocycles, and

hydrates. [2][3][4][5][6][7][8][9][10]
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Part 5: Safety & Handling

Hazard Classification (GHS):

o Skin Irritation: Category 2 (Causes skin irritation).[11]

o Eye Irritation: Category 2A (Causes serious eye irritation).
e STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocols:

» Engineering Controls: Always handle within a certified chemical fume hood. The compound
may release fluoride ions upon thermal decomposition.

o Storage: Store under inert gas (

or
) at 2—-8°C. Moisture sensitive (hygroscopic).
o Spill Response: Absorb with sand or vermiculite. Do not use water directly on large spills due

to potential hydrolysis and acid release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.dcfinechemicals.com/catalogo/Hojas%20de%20seguridad%20(EN)/106130-SDS-EN.pdf
https://www.benchchem.com/product/b3037620/docs?utm_src=pdf-body#2-2-difluoro-4-fluoroacetophenone-technical-guide-synthesis-protocols
https://pubchem.ncbi.nlm.nih.gov/compound/4_-Fluoroacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/24856000
http://www.orgsyn.org/demo.aspx?prep=v99p0001
https://www.beilstein-journals.org/bjoc/articles/15/224
https://www.benchchem.com/product/b3037620?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037620?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

¢ 1. pharmacyjournal.org [pharmacyjournal.org]
e 2. pdf.benchchem.com [pdf.benchchem.com]
¢ 3. Organic Syntheses Procedure [orgsyn.org]

e 4. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol -
Google Patents [patents.google.com]

¢ 5. Organic Syntheses Procedure [orgsyn.org]
e 6. researchgate.net [researchgate.net]

e 7. 4-Fluorophenylmagnesium Bromide | 352-13-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]

e 8. pubs.acs.org [pubs.acs.org]
e 9. researchgate.net [researchgate.net]

e 10. EPO012366A1 - 3,4-Diaza-bicyclo(4.1.0)hepten-2-ones-5, process for their preparation
and therapeutical compositions containing them - Google Patents [patents.google.com]

¢ 11. dcfinechemicals.com [dcfinechemicals.com]
e 12. 4'-Fluoroacetophenone | C8BH7FO | CID 9828 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [2,2-Difluoro-4'-fluoroacetophenone: Technical Guide &
Synthesis Protocols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3037620/docs#2-2-difluoro-4-fluoroacetophenone-
technical-guide-synthesis-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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